2,3-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C₉H₇F₂S and a molecular weight of 208.21 g/mol. This pale yellow crystalline solid exhibits a strong odor and is characterized by the presence of two fluorine atoms located at positions 2 and 3, along with a methylthio group at position 4 of the benzene ring. The compound is relatively unstable, being sensitive to air, heat, and light, and it is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane. Its melting point ranges from 62 to 64 °C, while its boiling point is approximately 235 °C at atmospheric pressure.
Research indicates that 2,3-Difluoro-4-(methylthio)benzaldehyde exhibits potential biological activities. It has been utilized as a starting material for synthesizing various organic compounds, including pharmaceutical intermediates and agrochemicals. Its unique structure allows it to act as a reagent in organic synthesis and as a fluorescent probe. Additionally, studies have suggested that derivatives of methylthio-substituted benzaldehydes possess antioxidant properties and may exhibit antibacterial activity .
The synthesis of 2,3-Difluoro-4-(methylthio)benzaldehyde can be achieved through several methods:
2,3-Difluoro-4-(methylthio)benzaldehyde has diverse applications across various fields:
The interaction studies involving 2,3-Difluoro-4-(methylthio)benzaldehyde focus on its reactivity with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of fluorine and methylthio groups may influence its reactivity and binding affinity to biological targets .
Several compounds share structural similarities with 2,3-Difluoro-4-(methylthio)benzaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoro-4-methylbenzaldehyde | Contains one fluorine atom and lacks methylthio group | Less reactive due to absence of methylthio group |
| 4-(Trifluoromethoxy)benzaldehyde | Contains trifluoromethoxy instead of methylthio | Different chemical properties due to trifluoromethoxy |
| 2-Fluoro-4-(methylthio)benzaldehyde | Contains one fluorine atom at position 2 | Similar methylthio group but different reactivity |
| 3,5-Difluoro-4-(methylthio)benzaldehyde | Contains two fluorine atoms at positions 3 and 5 | Variation in position of fluorine affects reactivity |
The uniqueness of 2,3-Difluoro-4-(methylthio)benzaldehyde lies in its combination of both fluorine atoms and a methylthio group on the benzene ring. This specific arrangement imparts distinct chemical properties that make it a versatile intermediate in organic synthesis and valuable in scientific research.